1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
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Properties
IUPAC Name |
1-[2-(2-hydroxy-5-methylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-15-7-8-21(29)18(13-15)19-14-20-17-5-4-6-22(30-3)23(17)31-24(27(20)25-19)9-11-26(12-10-24)16(2)28/h4-8,13,20,29H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPDENJGSZGYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a complex molecular structure with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which incorporates a pyrazolo[1,5-c][1,3]oxazine framework. The presence of the hydroxy and methoxy groups suggests potential interactions with biological targets.
Chemical Formula
- Molecular Formula : C₃₁H₃₃N₃O₃
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that derivatives of the benzoxazepine class, which includes our compound of interest, exhibit significant anticancer activity . For instance:
- Cytotoxic Effects : Research has shown that synthesized benzoxazepine derivatives can inhibit the proliferation of various cancer cell lines. The cytotoxicity varies depending on the specific cancer type and the structure of the derivative used .
- Mechanism of Action : The anticancer effects are often attributed to the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play crucial roles in tumor growth and progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties :
- Cytokine Modulation : Studies suggest that certain derivatives can reduce the release of inflammatory cytokines in response to cancer cell stimulation. This indicates a potential dual role in both inhibiting tumor growth and reducing inflammation associated with cancer progression .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory activities, some studies have explored the antimicrobial properties of similar compounds:
- Limited Efficacy : The antimicrobial activity of benzoxazepine derivatives appears to be limited but shows promise against specific bacterial pathogens. However, further research is needed to fully elucidate this aspect .
Study 1: Anticancer Activity Evaluation
In a study evaluating various benzoxazepine derivatives:
- Cell Lines Tested : The research included solid tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : Certain compounds demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
Study 2: Inflammatory Response Modulation
Another investigation focused on the inflammatory response:
- Methodology : Human peripheral blood mononuclear cells (PBMCs) were treated with benzoxazepine derivatives.
- Results : A notable decrease in IL-6 and TNF-α production was observed, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
